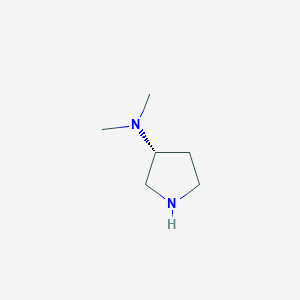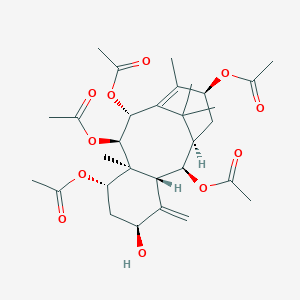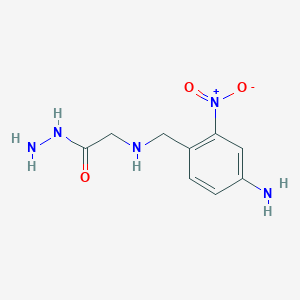
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide, commonly known as ANG, is a chemical compound that has been widely used in scientific research for its unique properties. ANG is a synthetic derivative of glycylhydrazide, a small molecule that has been shown to have anticonvulsant and neuroprotective effects. ANG, on the other hand, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of ANG as a proteasome inhibitor is not fully understood. However, it is thought to bind to the active site of the proteasome, preventing the degradation of target proteins. This leads to an accumulation of proteins in cells, which can have both beneficial and detrimental effects depending on the context.
Effets Biochimiques Et Physiologiques
In addition to its proteasome inhibitory effects, ANG has been found to have a wide range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system. These effects make ANG a valuable tool for researchers in various fields, including cancer biology, immunology, and neuroscience.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ANG is its specificity as a proteasome inhibitor. Unlike other compounds that inhibit the proteasome, ANG has been shown to have minimal effects on other cellular processes. This specificity allows researchers to study the effects of proteasome inhibition without confounding factors. However, ANG also has some limitations. For example, it is relatively unstable and can degrade over time, leading to inconsistent results in experiments. Additionally, ANG has poor solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
Despite its widespread use in scientific research, there is still much to learn about ANG's properties and potential applications. Some future directions for research include:
- Further elucidation of ANG's mechanism of action as a proteasome inhibitor
- Investigation of ANG's effects on other cellular processes, such as autophagy and DNA repair
- Development of more stable and soluble derivatives of ANG for use in experiments
- Exploration of ANG's potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
In conclusion, N-(4-Amino-2-nitrotoluinyl)glycylhydrazide is a valuable tool for researchers in various fields due to its unique properties. Its specificity as a proteasome inhibitor and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and potential therapeutic applications. However, further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of ANG involves the reaction of 4-nitro-o-toluidine with glycylhydrazide. The resulting compound is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical, as impurities can affect the compound's properties and lead to inconsistent results in experiments.
Applications De Recherche Scientifique
ANG has been widely used in scientific research due to its unique properties. One of the most significant applications of ANG is as a proteasome inhibitor. The proteasome is a large protein complex that plays a critical role in the degradation of damaged or unwanted proteins in cells. Inhibition of the proteasome has been shown to have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
129462-42-6 |
|---|---|
Nom du produit |
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide |
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-[(4-amino-2-nitrophenyl)methylamino]acetohydrazide |
InChI |
InChI=1S/C9H13N5O3/c10-7-2-1-6(8(3-7)14(16)17)4-12-5-9(15)13-11/h1-3,12H,4-5,10-11H2,(H,13,15) |
Clé InChI |
MAPGYXGKILYNNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
Autres numéros CAS |
129462-42-6 |
Synonymes |
N-(4-amino-2-nitrotoluinyl)glycylhydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



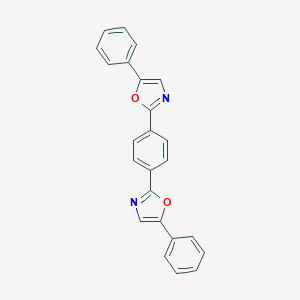
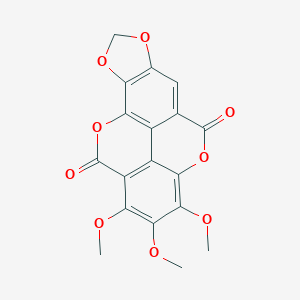

![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
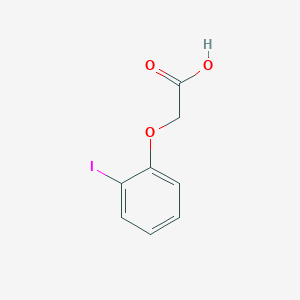
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
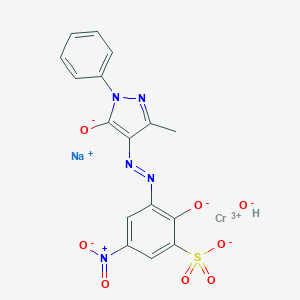
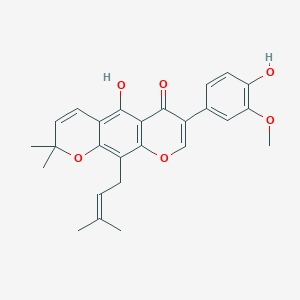
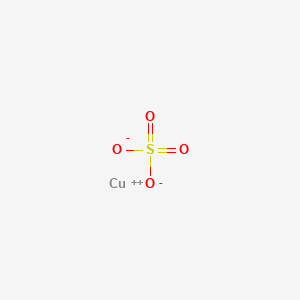
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
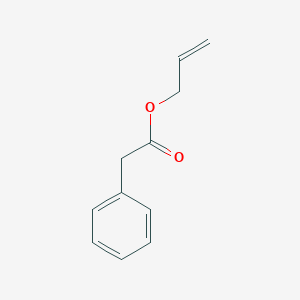
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
